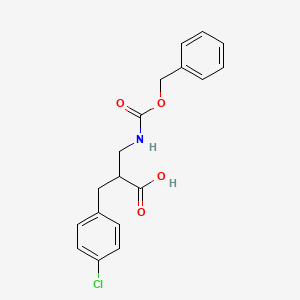

3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is a significant organic compound used extensively in various research and industrial applications. This compound, part of the amino acid derivatives family, showcases unique properties making it invaluable for scientific exploration.

Synthetic Routes and Reaction Conditions:

Formation of Benzyloxycarbonyl Chloride (Cbz-Cl): This step involves the reaction of benzyl alcohol with phosgene, leading to the formation of Cbz-Cl, an important intermediate for further steps.

Reaction with Amino Acid: The next step includes the protection of amino acids like alanine or glycine using Cbz-Cl in the presence of a base such as sodium bicarbonate or triethylamine, leading to the formation of Cbz-protected amino acids.

Chlorobenzyl Substitution: 4-chlorobenzyl bromide or chloride is then used to react with the intermediate, typically through nucleophilic substitution reactions under basic conditions, forming the desired product.

Industrial Production Methods: Scaling the production of this compound involves:

Batch Processing: Utilizing the above synthetic routes in controlled batch reactors.

Continuous Flow Production: Streamlining the synthesis using continuous flow reactors ensures higher yield and purity, crucial for industrial applications.

Types of Reactions:

Oxidation: The benzyloxy group can undergo oxidation, resulting in the formation of benzoic acid derivatives.

Reduction: Reduction of the benzyloxy group could potentially lead to the formation of benzylamine derivatives.

Substitution Reactions: Various nucleophilic or electrophilic substitutions can be performed on the chlorobenzyl moiety.

Common Reagents and Conditions:

Oxidation Reagents: Chromium trioxide, potassium permanganate.

Reduction Reagents: Lithium aluminium hydride, sodium borohydride.

Substitution Reagents: Sodium hydroxide, potassium carbonate for nucleophilic substitution.

Major Products Formed:

Benzoic Acid Derivatives: From oxidation.

Benzylamine Derivatives: From reduction.

Substituted Benzyl Compounds: From various substitutions.

Wissenschaftliche Forschungsanwendungen

3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid is widely used across multiple disciplines:

Chemistry: As a versatile intermediate for the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a building block in the development of pharmaceuticals, particularly protease inhibitors.

Industry: In the production of specialized polymers and coatings.

Wirkmechanismus

The compound exerts its effects through various pathways:

Protease Inhibition: The benzyloxycarbonyl group (Cbz) provides steric hindrance, inhibiting protease enzymes, crucial in numerous biological processes.

Interaction with Receptors: The 4-chlorobenzyl group enhances binding affinity towards specific biological targets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid stands out due to its unique combination of the benzyloxycarbonyl and chlorobenzyl groups. Similar compounds include:

N-Benzyloxycarbonyl-L-phenylalanine: Lacks the chlorobenzyl group, making it less potent in certain biological activities.

N-Benzyloxycarbonyl-4-chlorobenzylamine: Lacks the amino acid moiety, reducing its versatility in synthetic applications.

What fascinates you most about chemical compounds like this one?

Biologische Aktivität

3-(((Benzyloxy)carbonyl)amino)-2-(4-chlorobenzyl)propanoic acid, also known by its CAS number 1033463-15-8, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C22H24ClNO6

- Molecular Weight : 433.88 g/mol

- CAS Number : 1033463-15-8

| Property | Value |

|---|---|

| Molecular Formula | C22H24ClNO6 |

| Molecular Weight | 433.88 g/mol |

| CAS Number | 1033463-15-8 |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .

- Neuroprotective Effects : The compound has shown promise in neuroprotection against oxidative stress and neurodegeneration. It may act as an antioxidant, reducing lipid peroxidation and protecting neuronal cells from damage .

- Blood-Brain Barrier Penetration : In silico studies indicate that the compound can penetrate the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .

In Vitro Studies

Research has demonstrated that this compound exhibits low cytotoxicity against various cell lines, including human neuroblastoma (SH-SY5Y) and murine fibroblast cells (CCL-1). The IC50 values for cytotoxicity were found to be significantly higher than those for established drugs like donepezil, suggesting a favorable safety profile .

Case Studies

- Neuroprotective Efficacy :

- Cholinesterase Inhibition :

Table 2: Summary of Biological Activity Findings

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]-3-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4/c19-16-8-6-13(7-9-16)10-15(17(21)22)11-20-18(23)24-12-14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYCEABGKAGIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.